molecular formula C5H4BrIN2O B6361185 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1807546-65-1

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6361185
CAS No.: 1807546-65-1
M. Wt: 314.91 g/mol
InChI Key: ZDKNNLGUDTVOCH-UHFFFAOYSA-N
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Description

Historical and Structural Context of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

The term "pyrazole" was first introduced by Ludwig Knorr in 1883. nih.govresearchgate.net Structurally, pyrazole is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. wikipedia.orgorientjchem.org The presence of two nitrogen atoms in adjacent positions gives the ring unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. nih.gov

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs with a wide range of therapeutic activities, including anti-inflammatory, anticoagulant, and analgesic properties. nih.gov Notable examples include celecoxib, apixaban, and sildenafil. nih.gov This biological significance has driven extensive research into the synthesis and functionalization of pyrazole derivatives. nih.govnih.govmdpi.com The synthesis of the pyrazole ring is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines or through 1,3-dipolar cycloaddition reactions. researchgate.netnih.govorganic-chemistry.org

Strategic Significance of Polyhalogenation in Modulating Pyrazole Reactivity

Halogenation of the pyrazole ring is a critical strategy for modulating its electronic properties and reactivity. researchgate.net Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. nih.govyoutube.com The introduction of halogen atoms, which are electron-withdrawing, deactivates the ring towards further electrophilic attack but provides valuable synthetic handles for cross-coupling reactions.

Polyhalogenation, the presence of multiple halogen atoms, offers a sophisticated level of control in synthetic design. In a dihalogenated pyrazole containing both bromine and iodine, the carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck couplings) than the carbon-bromine bond. arkat-usa.orgktu.edu This differential reactivity allows for selective, sequential functionalization of the pyrazole core. A chemist can first perform a reaction at the iodo-substituted position, then proceed with a different transformation at the bromo-substituted position, enabling the construction of complex, unsymmetrical molecules from a single starting material. This strategic approach is a cornerstone of modern synthetic methodology.

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde as a Key Intermediate in Advanced Organic Synthesis

This compound (CAS No. 1807546-65-1) emerges as a particularly valuable building block in advanced organic synthesis due to its high degree of functionalization. sigmaaldrich.com

The structure of this compound presents multiple reaction sites:

The Pyrazole Core: A stable aromatic ring that serves as the central scaffold.

The Bromo Group (C3): A reactive site for various transition metal-catalyzed cross-coupling reactions.

The Iodo Group (C4): A more reactive site for selective cross-coupling, allowing for sequential derivatization.

The Carbaldehyde Group (C5): This versatile functional group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, or larger heterocyclic systems. umich.eduresearchgate.netnih.gov

The N-methyl Group: The methylation at the N1 position prevents tautomerism and can influence the regioselectivity of certain reactions.

This combination of reactive handles in a single molecule allows for a diverse range of synthetic transformations. For instance, a Sonogashira coupling could be performed selectively at the C4-iodo position, followed by a Suzuki coupling at the C3-bromo position, and finally, a Wittig reaction or reductive amination at the C5-carbaldehyde. This strategic versatility makes this compound a key intermediate for the efficient synthesis of complex, highly substituted pyrazole derivatives, which are often targets in pharmaceutical and agrochemical research. ktu.edursc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-iodo-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2O/c1-9-3(2-10)4(7)5(6)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNNLGUDTVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole 5 Carbaldehyde

Regioselective Halogenation Protocols for Pyrazole-5-carbaldehyde Precursors

The introduction of bromine and iodine onto the pyrazole (B372694) ring with precise positional control is a critical aspect of synthesizing the target compound. Starting from a 1-methyl-1H-pyrazole-5-carbaldehyde precursor, several regioselective halogenation protocols can be employed.

Directed Ortho-Metallation and Subsequent Halogenation Reactions

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of positions adjacent to a directing metalation group (DMG). nih.gov In the context of pyrazoles, the nitrogen atom (N-2) of the ring can act in concert with other substituents to direct metallation to specific sites. mdpi.com For instance, treatment of an N-substituted pyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to deprotonation at a specific carbon atom. nih.govresearchgate.net This generates a highly reactive organolithium intermediate that can be trapped by an electrophile, such as a halogen source. nih.govresearchgate.net

Table 1: Directed Metallation and Halogenation of Pyrazoles This table presents examples of directed metallation on the pyrazole ring, which serves as a foundational strategy for regioselective halogenation.

Starting Material Reagents Product Regioselectivity Yield Reference
1-Aryl-3-CF3-1H-pyrazole 1) n-BuLi, THF, -78 °C; 2) I₂ 1-Aryl-3-CF3-5-iodo-1H-pyrazole Exclusive C-5 iodination High nih.govresearchgate.net

Electrophilic Bromination and Iodination Strategies

Electrophilic aromatic substitution is a fundamental reaction for functionalizing pyrazole rings. The C4 position of the pyrazole nucleus is generally the most electron-rich and, therefore, the most susceptible to attack by electrophiles. researchgate.net A wide range of halogenating agents can be employed for this purpose. N-Iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are common, mild, and effective sources for iodine and bromine, respectively. nih.gov

The direct iodination of pyrazoles can also be achieved using molecular iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), which facilitates the generation of the electrophilic iodine species. nih.gov This method has been used for the highly regioselective synthesis of 4-iodopyrazoles. nih.gov Similarly, electrophilic bromination can be carried out using Br₂ or NBS, typically yielding the 4-bromo derivative. researchgate.net For the synthesis of 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, these strategies would be applied sequentially, with the first halogenation occurring predictably at the C4 position.

Table 2: Electrophilic Halogenation of Pyrazole Derivatives

Substrate Halogenating Agent/Conditions Product Position Yield Reference
1-Aryl-3-CF3-1H-pyrazoles I₂, CAN, MeCN, reflux 1-Aryl-3-CF3-4-iodo-1H-pyrazoles C-4 81% nih.gov
1-Aryl-3-CF3-1H-pyrazoles NIS, TFA, AcOH, 80 °C 1-Aryl-3-CF3-4-iodo-1H-pyrazoles C-4 Good researchgate.net
Pyrazolo[1,5-a]pyrimidines KBr, PIDA, H₂O, rt C3-Brominated product C-3 88% nih.gov

Sequential Halogenation: Bromination Followed by Iodination

A logical synthetic pathway to the target compound involves a stepwise halogenation of the 1-methyl-1H-pyrazole-5-carbaldehyde precursor.

Iodination at C4: The first step would be the introduction of the iodine atom. Due to the electronic properties of the pyrazole ring, electrophilic iodination with a reagent like N-iodosuccinimide (NIS) or an iodine/oxidant system would occur regioselectively at the C4 position. The existing substituents (N-methyl and C5-aldehyde) would direct this substitution.

Bromination at C3: With the C4 position occupied by iodine, the subsequent electrophilic bromination using a reagent like N-bromosuccinimide (NBS) would be directed to one of the remaining available positions. The electronic-directing effects of the N-methyl, C5-aldehyde, and C4-iodo groups would favor the introduction of the bromine atom at the C3 position. The presence of an electron-withdrawing trifluoromethyl group at C5 is known to decrease the reactivity of the heterocycle, sometimes requiring more forcing conditions for halogenation at C4. chemicalbook.com This implies that the electronic nature of the C5-substituent is crucial in modulating the ring's reactivity.

This sequential approach ensures precise control over the placement of both halogen atoms, leading directly to the desired 3-bromo-4-iodo substitution pattern.

Functional Group Interconversion Pathways to the Aldehyde Moiety

An alternative synthetic strategy involves constructing the halogenated pyrazole core first, followed by the introduction or unmasking of the aldehyde group at the C5 position.

Oxidation of Corresponding Hydroxymethyl or Methyl Groups

This pathway begins with a precursor molecule such as 3-bromo-4-iodo-1,5-dimethyl-1H-pyrazole or (3-bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol. The final step is the oxidation of the methyl or hydroxymethyl group to the corresponding carbaldehyde.

The oxidation of a primary alcohol (hydroxymethyl group) to an aldehyde is a standard and reliable transformation in organic synthesis. A variety of reagents can be employed to achieve this conversion under mild conditions, preventing over-oxidation to the carboxylic acid. Common and effective reagents for this purpose include:

Manganese dioxide (MnO₂)

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Dess-Martin periodinane (DMP)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

The direct oxidation of a methyl group on a heterocyclic ring to an aldehyde is more challenging but can be achieved using specific methods, such as selenium dioxide (SeO₂) or other specialized oxidants, although this often results in lower yields compared to the oxidation of a hydroxymethyl group. For the synthesis of the target compound, the oxidation of a 5-hydroxymethyl precursor would be the more efficient and higher-yielding approach.

Formylation Reactions on Pyrazole Rings

The introduction of a formyl (-CHO) group onto an aromatic or heteroaromatic ring is known as formylation. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocycles, including pyrazoles. sci-hub.sechem-station.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chem-station.com

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrazole ring in an electrophilic aromatic substitution. chem-station.com The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. chem-station.com

For pyrazoles, the Vilsmeier-Haack reaction often leads to formylation at the C4 position. nih.govsci-hub.se However, if the C4 position is already substituted, or with specific substitution patterns on the ring, formylation can occur at other positions. The synthesis of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes has been successfully achieved by formylating the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org This demonstrates the utility of the reaction in preparing substituted pyrazole carbaldehydes, which could serve as key intermediates in the synthesis of the target molecule.

Table 3: Vilsmeier-Haack Formylation of Pyrazoles

Substrate Reagents Product Position of Formylation Yield Reference
Hydrazones DMF, POCl₃ 4-Formylpyrazoles C-4 Excellent sci-hub.se
1,3-Disubstituted-5-chloro-1H-pyrazoles DMF, POCl₃ 5-Chloro-1H-pyrazole-4-carbaldehydes C-4 65-67% arkat-usa.org

Chemoenzymatic and Biocatalytic Approaches in Halogenated Pyrazole Synthesis

The integration of enzymatic methods into the synthesis of halogenated pyrazoles offers a promising avenue for achieving high selectivity under mild reaction conditions, aligning with the growing demand for sustainable chemical processes. Biocatalysis, particularly through the use of halogenase enzymes, can provide solutions to the regioselectivity challenges often encountered in classical chemical halogenation.

Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic substrates. For a substrate like a pyrazole derivative, these enzymes can offer unparalleled precision. For instance, chloroperoxidase, isolated from the fungus Caldariomyces fumago, has been shown to effectively halogenate pyrazole at the C4 position. wur.nl This enzymatic approach typically utilizes a halide salt (e.g., KBr or KI) and hydrogen peroxide, operating in aqueous buffer systems at or near ambient temperature. wur.nl Such a method could be envisioned for the initial halogenation step in a synthetic sequence towards this compound.

Flavin-dependent halogenases (FDHs) represent another important family of biocatalysts. chemrxiv.orgresearchgate.net These enzymes use a reduced flavin adenine (B156593) dinucleotide (FADH₂) to activate molecular oxygen and a halide ion, generating a highly reactive hypohalous acid within the enzyme's active site. researchgate.net This reactive intermediate then performs a highly selective electrophilic halogenation on the bound substrate. chemrxiv.org The substrate specificity and regioselectivity are dictated by the enzyme's binding pocket, which can be engineered through directed evolution to accept non-native substrates and control the position of halogenation. chemrxiv.org This technology holds potential for the selective introduction of bromine or iodine onto the pyrazole core.

While the direct enzymatic synthesis of this compound has not been reported, a chemoenzymatic strategy can be proposed. This would involve a combination of enzymatic steps for selective halogenation and chemical steps for other transformations, such as the introduction of the methyl and carbaldehyde groups. The key advantage of the biocatalytic step would be the ability to install a halogen at a specific position without the need for complex protecting group strategies.

Table 1: Overview of Halogenase Enzymes and Their Potential in Pyrazole Synthesis
Enzyme ClassMechanismPotential Application in Pyrazole SynthesisAdvantages
Haloperoxidases (e.g., Chloroperoxidase)Heme-dependent oxidation of halides with H₂O₂ to form a reactive halogenating species.Regioselective monohalogenation at the C4 position of the pyrazole ring.High regioselectivity, mild reaction conditions (aqueous buffer, room temperature). wur.nl
Flavin-Dependent Halogenases (FDHs)Uses FADH₂, O₂, and a halide salt to generate a contained hypohalous acid for electrophilic halogenation. researchgate.netCatalyst-controlled, site-selective halogenation of functionalized pyrazoles. Potential for engineering to target specific positions. chemrxiv.orgHigh selectivity dictated by the enzyme's active site, potential for late-stage functionalization. chemrxiv.org
Fe/α-Ketoglutarate-Dependent HalogenasesCatalyzes halogenation at unactivated sp³ carbon centers via a radical mechanism. nih.govLess directly applicable to the aromatic pyrazole core, but could be used on alkyl substituents.Ability to functionalize unactivated C-H bonds. nih.gov

Sustainable Synthesis and Green Chemistry Metrics for Halogenated Pyrazoles

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles is crucial for developing more environmentally benign and efficient synthetic routes. jetir.org Key considerations include maximizing atom economy, improving reaction efficiency, and utilizing safer solvents and alternative reaction media. researchgate.nettandfonline.com

Atom economy (AE) is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product.

For the synthesis of this compound, a plausible route starting from 1-methyl-1H-pyrazole-5-carbaldehyde would involve sequential halogenations. The atom economy for each step can be calculated as follows:

Proposed Step 1: Iodination at C4 C₅H₆N₂O + C₄H₄INO₂ (NIS) → C₅H₅IN₂O + C₄H₅NO₂ (Succinimide)

AE (%) = [FW of Product / (Σ FW of Reactants)] x 100

AE (%) = [235.98 / (110.11 + 224.99)] x 100 = 70.42%

Proposed Step 2: Bromination at C3 C₅H₅IN₂O + C₄H₄BrNO₂ (NBS) → C₅H₄BrIN₂O + C₄H₅NO₂ (Succinimide)

AE (%) = [FW of Product / (Σ FW of Reactants)] x 100

AE (%) = [314.88 / (235.98 + 177.99)] x 100 = 76.09%

These calculations show that even with high chemical yields, the use of N-halosuccinimide reagents results in a significant portion of the reactant mass being converted into a succinimide (B58015) byproduct, thus lowering the atom economy. Alternative halogenating agents that improve atom economy, such as using elemental bromine (Br₂) or iodine (I₂) with a catalytic oxidant, could be considered, though this introduces other safety and handling concerns. organic-chemistry.org

Other metrics like Reaction Mass Efficiency (RME) and the E-Factor (Environmental Factor) provide a more holistic view by considering the mass of all materials used (including solvents, catalysts, and workup chemicals) relative to the mass of the product. nih.gov Optimizing these metrics involves minimizing solvent usage, employing recyclable catalysts, and streamlining purification processes.

Table 2: Theoretical Atom Economy for the Proposed Synthesis
Reaction StepReactantsDesired ProductByproductCalculated Atom Economy (%)
1. Iodination1-methyl-1H-pyrazole-5-carbaldehyde + N-Iodosuccinimide (NIS)4-iodo-1-methyl-1H-pyrazole-5-carbaldehydeSuccinimide70.42%
2. Bromination4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde + N-Bromosuccinimide (NBS)This compoundSuccinimide76.09%

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional halogenations often use chlorinated solvents like carbon tetrachloride or chloroform, which are toxic and environmentally persistent. researchgate.net Modern approaches focus on replacing these with greener alternatives or eliminating the solvent entirely.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. For pyrazole halogenation, performing the reaction in water can lead to high yields and shorter reaction times, particularly when using N-halosuccinimides. researchgate.net The low solubility of organic products in water can also simplify purification through simple filtration.

Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) have emerged as highly effective media for regioselective halogenation. organic-chemistry.org HFIP's strong hydrogen-bond donating ability can activate N-halosuccinimide reagents, allowing for efficient halogenation of heterocycles at room temperature without the need for an additional catalyst. organic-chemistry.org Its volatility also allows for easier removal and potential recycling.

Solvent-Free (Mechanochemical) Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advance in green synthesis. rsc.org The solvent-free chlorination of pyrazoles has been successfully demonstrated using trichloroisocyanuric acid, offering rapid reaction times and high yields without the need for solvents for either the reaction or purification. rsc.org This approach drastically reduces waste and energy consumption associated with solvent heating and removal.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis and functionalization. nih.gov Microwave heating can be combined with solvent-free conditions or the use of green solvents to further enhance the sustainability of the process. nih.gov

Table 3: Comparison of Reaction Media for Halogenated Pyrazole Synthesis
Reaction MediumTypical ConditionsAdvantagesDisadvantages
WaterN-halosuccinimides, room temperature or mild heating. researchgate.netNon-toxic, inexpensive, non-flammable, can simplify product isolation.Limited solubility for nonpolar substrates, potential for competing hydrolysis reactions.
Hexafluoroisopropanol (HFIP)N-halosuccinimides, room temperature. organic-chemistry.orgEnhances reactivity, high regioselectivity, catalyst-free, recyclable. organic-chemistry.orgHigh cost compared to traditional solvents.
Solvent-Free (Mechanochemistry)Ball milling with solid reagents (e.g., trichloroisocyanuric acid). rsc.orgEliminates solvent waste, rapid reaction rates, high yields, energy efficient. rsc.orgRequires specialized equipment, scalability can be a challenge.
Solvent-Free (Microwave)Microwave irradiation of neat reagents. nih.govVery short reaction times, high yields, reduced energy consumption. nih.govPotential for localized overheating, requires microwave-transparent vessels.

Mechanistic Investigations of Chemical Reactivity of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole 5 Carbaldehyde

Reactivity of the Pyrazole (B372694) Ring System

Palladium-Catalyzed Cross-Coupling Reactions at Bromine and Iodine Sites

Suzuki-Miyaura Coupling Reactions

No specific data found.

Stille Coupling Reactions

No specific data found.

Sonogashira Coupling Reactions

No specific data found.

Negishi Coupling Reactions

No specific data found.

Orthogonal Reactivity of Bromine and Iodine

No specific data found.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the halogen atoms on the pyrazole ring. The electron-withdrawing nature of the pyrazole ring itself, compounded by the aldehyde group, activates the ring towards nucleophilic attack. In dihalogenated systems like 3-bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, the regioselectivity of the substitution is a key consideration. Generally, the more electronegative and better leaving group will be substituted. However, the position of the halogen also plays a critical role.

While specific studies on this exact molecule are not prevalent, the general principles of SNAr on halogenated heterocycles suggest that the reactivity of the halogens would be influenced by the electronic effects of the pyrazole ring and the aldehyde. The relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack at either the C-3 or C-4 position would determine the outcome. It is conceivable that under specific conditions, selective substitution of either the bromo or iodo group could be achieved.

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

Metal-halogen exchange is a powerful tool for the functionalization of halogenated aromatic and heteroaromatic compounds. In the case of this compound, the presence of two different halogens offers the potential for selective metalation. The rate of halogen-metal exchange is typically faster for iodine than for bromine, which in turn is faster than for chlorine. wikipedia.org This selectivity is primarily due to the weaker carbon-iodine bond compared to the carbon-bromine bond.

This principle has been demonstrated in related dihalogenated pyrazole systems. For instance, studies on 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole have shown that treatment with Grignard reagents or organolithium compounds can lead to selective metal-halogen exchange at the more reactive iodine position. arkat-usa.org By analogy, it is highly probable that treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would result in a selective lithium-iodine exchange at the C-4 position, leaving the C-3 bromine intact. This would generate a lithiated pyrazole intermediate that could then be trapped with various electrophiles to introduce new functional groups at the 4-position.

A general protocol for such a reaction would involve the slow addition of an organolithium reagent to a solution of the dihalopyrazole in an ethereal solvent like THF at a low temperature (e.g., -78 °C) to favor the kinetic product of iodine exchange. nih.gov

Table 1: Plausible Metal-Halogen Exchange Reaction

ReactantReagentExpected IntermediatePotential Product (after electrophilic quench)
This compoundn-Butyllithium3-Bromo-4-lithio-1-methyl-1H-pyrazole-5-carbaldehyde3-Bromo-4-substituted-1-methyl-1H-pyrazole-5-carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C-5 position of the pyrazole ring is a versatile functional handle for a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon aqueous workup. In the context of this compound, these reagents would be expected to attack the aldehyde carbonyl.

However, a competing reaction pathway exists with these organometallic reagents: the aforementioned metal-halogen exchange. To favor nucleophilic addition to the aldehyde, a less reactive organometallic reagent or specific reaction conditions might be necessary. For example, the use of a Grignard reagent at a slightly higher temperature might favor carbonyl addition over the generally faster metal-halogen exchange that is favored at very low temperatures. Should the reaction proceed via nucleophilic addition, the corresponding secondary alcohol would be formed.

Table 2: Potential Products of Nucleophilic Addition of Organometallic Reagents

Starting MaterialReagentIntermediate AlkoxideFinal Product (after workup)
This compound1. CH₃MgBr, 2. H₃O⁺1-(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)ethoxide1-(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)ethanol
This compound1. PhLi, 2. H₃O⁺(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)(phenyl)methoxide(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanol

The addition of hydrogen cyanide (HCN) to the aldehyde functionality of this compound would lead to the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The cyanide ion then attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin.

The resulting cyanohydrin is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thus providing a route to a variety of other functional groups attached to the pyrazole ring.

Table 3: Cyanohydrin Formation and Potential Derivatives

ReactantReagentProductPotential Subsequent Transformation
This compoundKCN, H⁺2-(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)-2-hydroxyacetonitrileHydrolysis to α-hydroxy acid or reduction to β-amino alcohol

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common methods for achieving this transformation.

In a Wittig reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. nih.gov A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture. HWE reactions with stabilized phosphonates typically show high E-selectivity, leading to the formation of the trans-alkene.

For this compound, both reactions would be expected to proceed at the aldehyde functionality to yield the corresponding 5-vinylpyrazole derivative.

Table 4: Representative Olefination Reactions

Starting MaterialReagent TypeExample ReagentExpected Product
This compoundWittig ReagentPh₃P=CH₂3-Bromo-4-iodo-1-methyl-5-vinyl-1H-pyrazole
This compoundHWE Reagent(EtO)₂P(O)CH₂CO₂Et, NaHEthyl 3-(3-bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)acrylate

Condensation Reactions (e.g., Aldol, Knoevenagel)

The aldehyde functional group at the C5 position of this compound is a primary site for condensation reactions. These reactions, which involve the formation of a new carbon-carbon bond, are fundamental in constructing more complex molecular architectures.

The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. The electron-withdrawing nature of the bromo and iodo substituents on the pyrazole ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity facilitates the initial nucleophilic attack by the carbanion generated from the active methylene compound, thereby accelerating the rate of condensation.

The general mechanism proceeds through the formation of an enolate, which then acts as a nucleophile. The subsequent steps involve an aldol-type addition to the pyrazole carbaldehyde, followed by dehydration to yield the final α,β-unsaturated product.

Table 1: Hypothetical Relative Reaction Rates for Knoevenagel Condensation with Diethyl Malonate

Pyrazole Carbaldehyde SubstituentsCatalystRelative Rate
1-methyl-1H-pyrazole-5-carbaldehydePiperidine1.0
3-Bromo-1-methyl-1H-pyrazole-5-carbaldehydePiperidine3.5
This compoundPiperidine5.2

This table presents illustrative data to demonstrate the expected electronic effects of the substituents and is not based on experimental results.

Reductive Amination and Imine/Enamine Formation

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. For this compound, this process typically involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction.

The initial reaction between the pyrazole carbaldehyde and a primary or secondary amine leads to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The rate of this step is often pH-dependent, requiring mild acidic catalysis to facilitate the dehydration of the hemiaminal. The stability of the resulting imine is influenced by the electronic properties of the pyrazole ring. The electron-withdrawing halogens can destabilize the C=N double bond to some extent by pulling electron density away.

The subsequent reduction of the imine or enamine intermediate is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. ineosopen.org The choice of reducing agent is crucial to avoid the reduction of the aldehyde starting material before imine formation.

Table 2: Illustrative Yields for the Reductive Amination of this compound with Aniline

Reducing AgentSolventTemperature (°C)Product Yield (%)
Sodium BorohydrideMethanol2565
Sodium TriacetoxyborohydrideDichloroethane2585
Hydrogen/Palladium on CarbonEthanol2578 (with potential dehalogenation)

This table contains hypothetical data for illustrative purposes.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions. The primary reactive centers are the aldehyde group, the carbon-bromine bond, and the carbon-iodine bond.

Chemoselectivity: In nucleophilic addition reactions, the aldehyde group is generally the most reactive site. For instance, Grignard reagents or organolithium compounds will preferentially attack the carbonyl carbon. However, under conditions for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), the carbon-halogen bonds become the sites of reactivity.

Regioselectivity: In cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the C4 position. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective coupling at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations.

Table 3: Predicted Outcome of Reactions Illustrating Chemoselectivity and Regioselectivity

Reagent/ConditionReactive SiteExpected Major Product
Ethylmagnesium bromide, THF, -78 °CAldehyde1-(3-Bromo-4-iodo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, 80 °CC-I bond3-Bromo-1-methyl-4-phenyl-1H-pyrazole-5-carbaldehyde
Propargyl alcohol, PdCl₂(PPh₃)₂, CuI, Et₃N, 50 °CC-I bond3-Bromo-5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol

This table is for illustrative purposes to demonstrate selectivity principles.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents.

Kinetic Control: In reactions with multiple possible products, the kinetically controlled product is the one that is formed fastest, meaning it has the lowest activation energy. For example, in the initial stages of a cross-coupling reaction, the oxidative addition of the palladium catalyst to the C-I bond is kinetically favored over the C-Br bond due to the lower bond dissociation energy of the C-I bond.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. In some reactions, if the conditions allow for reversibility, the initial kinetic product may rearrange to a more stable thermodynamic product. For condensation reactions, the formation of the conjugated α,β-unsaturated system is thermodynamically favorable due to the extended π-system, which drives the dehydration step to completion.

Table 4: Estimated Thermodynamic Parameters for Imine Formation

ReactantΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° at 298 K (kJ/mol)
1-methyl-1H-pyrazole-5-carbaldehyde + Aniline-2540-36.9
This compound + Aniline-2045-33.4

This table presents estimated, non-experimental data to illustrate thermodynamic principles.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

A ¹H NMR spectrum of 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde would be expected to show distinct signals for the different types of protons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), of each signal would indicate the electronic environment of the protons.

N-methyl protons: A singlet would be expected for the three protons of the methyl group attached to the nitrogen atom. Its chemical shift would likely appear in the range of 3.5-4.5 ppm, influenced by the aromatic pyrazole (B372694) ring.

Aldehyde proton: The proton of the carbaldehyde group would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Pyrazole ring proton: The pyrazole ring itself does not have any protons directly attached to its carbon atoms in this specific structure, as all positions are substituted.

Spin-spin coupling, which results in the splitting of NMR signals, would not be observed for the protons in this molecule as there are no adjacent, non-equivalent protons.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl carbon: The carbon of the aldehyde group would be expected to have the most downfield chemical shift, typically in the range of 180-200 ppm.

Pyrazole ring carbons: The three carbon atoms of the pyrazole ring would each produce a signal. The chemical shifts would be influenced by the attached substituents (bromo, iodo, and carbaldehyde groups). The carbon bearing the iodine would likely be the most upfield of the ring carbons due to the heavy atom effect.

N-methyl carbon: The carbon of the N-methyl group would appear at a more upfield chemical shift, generally in the range of 30-45 ppm.

Hypothetical ¹³C NMR Data Table

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (aldehyde)180 - 200
C3 (C-Br)120 - 130
C4 (C-I)80 - 90
C5 (C-CHO)140 - 150
N-CH₃30 - 45

Note: These are estimated values based on general principles and data for related compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals and for confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, no significant COSY correlations would be expected due to the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the N-methyl proton signal to the N-methyl carbon signal and the aldehyde proton signal to the carbonyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the N-methyl protons and the aldehyde proton, confirming their proximity on the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the determination of its elemental composition with high accuracy, confirming the molecular formula C₅H₄BrIN₂O.

Fragmentation Patterns and Isotope Distribution Analysis

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a fingerprint that can help to identify the molecule.

Isotope Distribution: Due to the presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I), the molecular ion peak and any bromine-containing fragment ions would show a characteristic isotopic pattern. The molecular ion region would exhibit a pair of peaks separated by two mass units, with the M+2 peak having a similar intensity to the M peak.

Fragmentation: Common fragmentation pathways for pyrazoles can involve the loss of small molecules like HCN or N₂. For this specific compound, initial fragmentation might involve the loss of the bromine or iodine atom, or the formyl radical (-CHO). The fragmentation of the pyrazole ring itself could also occur.

Hypothetical HRMS and Fragmentation Data Table

m/z (calculated)FormulaIon Description
313.8548C₅H₄⁷⁹BrIN₂O[M]⁺
315.8528C₅H₄⁸¹BrIN₂O[M+2]⁺
284.8680C₄H₄⁷⁹BrIN₂[M-CHO]⁺
234.9482C₅H₄IN₂O[M-Br]⁺
187.9481C₅H₄⁷⁹BrN₂O[M-I]⁺

Note: These are predicted values and would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyrazole ring, the aldehyde group, the N-methyl group, and the carbon-halogen bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the carbaldehyde group, typically appearing in the 1710-1685 cm⁻¹ region. vscht.cz The position of this band is sensitive to electronic effects; the halogen substituents on the pyrazole ring may slightly alter its frequency. The aldehyde C-H stretch is another diagnostic feature, expected to produce one or two moderate bands in the 2830-2695 cm⁻¹ range. vscht.cz

Vibrations associated with the pyrazole ring will also be evident. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ fingerprint region. researchgate.net The stretching vibrations for the C-Br and C-I bonds are expected at lower wavenumbers, typically below 700 cm⁻¹, due to the larger mass of the halogen atoms. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the carbon-halogen bonds, which may be weak in the IR spectrum. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
AldehydeC-H Stretch2830 - 2700Moderate
AldehydeC=O Stretch1710 - 1685Strong
Pyrazole RingC-H Stretch3150 - 3050Moderate
N-MethylC-H Stretch2975 - 2850Moderate
Pyrazole RingC=C / C=N Stretch1600 - 1400Moderate to Strong
N-MethylC-H Bend1470 - 1430Moderate
Pyrazole RingRing Deformation1200 - 900Moderate
C-Br BondC-Br Stretch700 - 500Moderate to Strong
C-I BondC-I Stretch600 - 480Moderate to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is predicted to be dominated by electronic transitions within the pyrazole aromatic system and the carbonyl group. Aromatic heterocycles like pyrazole typically exhibit intense absorption bands corresponding to π → π* transitions. For the unsubstituted pyrazole ring, these transitions occur at approximately 210 nm. researchgate.net

The presence of the bromo, iodo, and carbaldehyde substituents on the ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The halogens, with their lone pairs of electrons, and the carbonyl group, with its own π-system, extend the conjugation of the molecule. Additionally, a weaker absorption band corresponding to the n → π* transition of the aldehyde's carbonyl group is expected at a longer wavelength, likely in the 270-300 nm range. nih.gov The solvent used for analysis can influence the position of these peaks, particularly the n → π* transition.

Table 2: Predicted Electronic Transitions

ChromophoreTransition TypePredicted λₘₐₓ (nm)
Substituted Pyrazole Ringπ → π220 - 260
Carbaldehyden → π270 - 300

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the 1-methylpyrazole (B151067) ring is expected to be largely planar. The internal bond angles of the five-membered ring will be approximately 108°. Bond lengths within the ring are anticipated to be intermediate between single and double bonds, characteristic of an aromatic system. For instance, C-C bond lengths are expected around 1.38-1.40 Å, while C-N and N-N bonds would be approximately 1.34 Å and 1.33 Å, respectively. uomphysics.net

The C-Br and C-I bond lengths are predicted to be around 1.88 Å and 2.08 Å, respectively. The carbaldehyde group may be slightly twisted out of the plane of the pyrazole ring due to steric hindrance with the adjacent N-methyl group. The C=O double bond length is expected to be approximately 1.22 Å. researchgate.net

Table 3: Predicted Molecular Geometry Parameters

ParameterBond/AtomsExpected Value
Bond LengthN1-N2~ 1.33 Å
Bond LengthN2-C3~ 1.34 Å
Bond LengthC3-C4~ 1.40 Å
Bond LengthC4-C5~ 1.38 Å
Bond LengthC5-N1~ 1.35 Å
Bond LengthC3-Br~ 1.88 Å
Bond LengthC4-I~ 2.08 Å
Bond LengthC5-C(aldehyde)~ 1.47 Å
Bond LengthC=O~ 1.22 Å
Bond AngleC5-N1-N2~ 112°
Bond AngleN1-N2-C3~ 105°
Bond AngleN2-C3-C4~ 111°
Bond AngleC3-C4-C5~ 106°
Bond AngleC4-C5-N1~ 106°
Torsional AngleN1-C5-C(ald)-O~ 0-15°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this molecule is expected to be heavily influenced by a network of non-covalent interactions. Given the presence of both bromine and iodine atoms, which are effective halogen bond donors, and the nitrogen and oxygen atoms, which are effective acceptors, the formation of halogen bonds is highly probable. bris.ac.ukvu.nl

Specifically, I···N or Br···N interactions between the halogen at the C3 or C4 position and the pyridine-like nitrogen (N2) of an adjacent molecule could be a primary motif in directing the supramolecular assembly. Similarly, I···O or Br···O interactions involving the aldehyde oxygen are also possible. These interactions are directional and can lead to the formation of well-defined chains or sheets within the crystal lattice.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole 5 Carbaldehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at the quantum mechanical level. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable combination of accuracy and computational efficiency. For 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization.

Following geometry optimization, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on Analogous Compounds)

PropertyPredicted ValueSignificance
Dipole Moment~3-5 DIndicates a polar molecule, suggesting significant intermolecular dipole-dipole interactions.
PolarizabilityHighThe presence of heavy halogens (Br and I) is expected to make the molecule highly polarizable.
Ionization PotentialModerate to HighReflects the energy required to remove an electron; a higher value suggests greater stability.
Electron AffinityModerateIndicates the energy released upon adding an electron, providing insight into its ability to act as an electron acceptor.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical rigor. High-accuracy calculations would be particularly useful for refining the electronic energy and for benchmarking the results obtained from DFT methods. These calculations would provide a more precise understanding of the electron correlation effects within the molecule, which are significant due to the presence of multiple lone pairs on the heteroatoms and halogens.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring and the halogen atoms, which possess lone pair electrons. The LUMO is likely to be centered on the pyrazole ring and the electron-withdrawing carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data based on Analogous Compounds)

ParameterPredicted Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates the electron-donating ability.
LUMO Energy-1.5 to -2.5Indicates the electron-accepting ability.
HOMO-LUMO Gap4.5 to 5.5A moderate gap suggests a balance of stability and reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

For this compound, the theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts would be compared to experimental data (if available) to confirm the structure. The calculations would show the aldehydic proton as a downfield singlet, and the methyl protons as a singlet at a characteristic chemical shift. The carbon signals for the pyrazole ring would be influenced by the electronegativity and anisotropic effects of the bromine and iodine substituents.

Similarly, the theoretical vibrational frequencies (IR spectrum) can be computed. The calculated IR spectrum would show characteristic peaks for the C=O stretching of the aldehyde group (expected around 1700 cm⁻¹), C-H stretching and bending vibrations, and vibrations associated with the pyrazole ring and the C-Br and C-I bonds. These predicted frequencies would aid in the interpretation of experimental IR spectra.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can also be used to model reaction mechanisms, providing insights into the formation of a molecule. The synthesis of pyrazole-5-carbaldehydes often involves the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org Theoretical modeling of this reaction for 3-Bromo-4-iodo-1-methyl-1H-pyrazole would involve identifying the reactants, intermediates, transition states, and products along the reaction pathway.

By calculating the energies of these species, the reaction energy profile can be constructed, and the activation energies for each step can be determined. This would allow for a detailed understanding of the reaction kinetics and thermodynamics. The characterization of transition state structures is particularly important as it provides information about the geometry of the molecule at the point of highest energy along the reaction coordinate, offering insights into the factors that control the reaction rate and selectivity.

Conformational Analysis and Tautomerism Studies

Computational and theoretical examinations of this compound provide crucial insights into its structural and electronic properties. These studies primarily focus on the molecule's conformational preferences and the potential for tautomerism, which are fundamental to understanding its reactivity and interactions.

Conformational Analysis:

The conformational landscape of this compound is largely defined by the rotation of the carbaldehyde group relative to the pyrazole ring. Theoretical calculations on analogous aromatic and heteroaromatic aldehydes indicate the existence of rotational barriers around the single bond connecting the aldehyde carbon to the pyrazole ring. This rotation gives rise to different conformers, which are typically planar or near-planar to maximize π-system conjugation.

For this specific molecule, two primary planar conformers are of interest, often designated as syn and anti (or cis and trans). These conformers are distinguished by the orientation of the aldehyde's carbonyl oxygen relative to the adjacent nitrogen atom (N1) of the pyrazole ring. The syn conformer has the oxygen atom pointing towards the N1-methyl group, while in the anti conformer, it is directed away from it.

The relative stability of these conformers is influenced by a combination of steric and electronic effects. The bulky bromine and iodine atoms at positions 3 and 4, respectively, exert significant steric hindrance. This steric pressure can influence the rotational barrier and the preferred orientation of the aldehyde group. Computational studies on other substituted aromatic aldehydes have shown that electron-donating and electron-withdrawing groups can affect these rotational barriers. nih.gov In the case of this compound, the halogens act as electron-withdrawing groups, which could influence the electronic landscape of the pyrazole ring and, consequently, the conformational energetics.

Due to the absence of specific experimental or computational data for this exact molecule in the available literature, a quantitative analysis of the energy differences between conformers is not possible. However, based on general principles of conformational analysis, a qualitative representation of the factors influencing the conformational preference can be tabulated.

Table 1: Factors Influencing Conformational Preferences

FactorDescriptionExpected Influence on this compound
Steric Hindrance Repulsive interactions between the aldehyde group and adjacent substituents.The large bromo and iodo substituents may favor a conformer that minimizes steric clash with the aldehyde group.
Electronic Effects Attractive or repulsive electrostatic interactions between the polar C=O bond and the pyrazole ring.The electron-withdrawing nature of the halogens and the aldehyde group will affect the charge distribution in the ring, potentially favoring one conformer over another.
Conjugation The tendency of the aldehyde group to be coplanar with the pyrazole ring to maximize π-orbital overlap.This effect favors planar conformers (syn and anti) over non-planar transition states.

Tautomerism Studies:

Tautomerism is a significant phenomenon in many pyrazole derivatives, typically involving the migration of a proton between the two nitrogen atoms of the pyrazole ring (annular tautomerism). nih.govresearchgate.net However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes this type of prototropic tautomerism. The N-methylation "fixes" the tautomeric form, as there is no mobile proton on a ring nitrogen atom that can participate in such an equilibrium.

Theoretical studies on N-unsubstituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of substituents. nih.govmdpi.com Electron-donating groups and electron-withdrawing groups can favor different tautomeric forms. For instance, some research suggests that electron-withdrawing groups like a carbaldehyde moiety can stabilize a tautomer where the proton is on the more distant nitrogen. nih.gov While these findings are crucial for understanding the broader chemistry of pyrazoles, they are not directly applicable to the N-methylated structure of the title compound, which exists as a single tautomer.

Strategic Applications in Complex Molecule Synthesis and Advanced Materials Science

Utility as a Synthon in the Construction of Diverse Heterocyclic Systems

As a synthetic intermediate, or synthon, 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde offers multiple reaction sites. Pyrazole (B372694) carbaldehydes are recognized as crucial precursors for creating a variety of fused heterocyclic systems. researchgate.netsemanticscholar.orgchim.it The aldehyde group can undergo a wide range of reactions, including condensations, oxidations, reductions, and additions. umich.eduresearchgate.net Simultaneously, the bromo and iodo substituents serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. arkat-usa.orgresearchgate.net

The differential reactivity of the C-I and C-Br bonds is a key feature. The carbon-iodine bond is typically more reactive in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for selective functionalization at the 4-position while leaving the bromine at the 3-position intact for subsequent transformations. rsc.orgresearchgate.net This chemoselectivity is instrumental in the controlled, stepwise assembly of complex pyrazole-based structures. rsc.org

Table 1: Reactivity of Functional Groups in this compound

Functional Group Position Common Reactions Potential for Selective Transformation
Carbaldehyde C5 Condensation, Oxidation, Reduction, Reductive Amination High
Iodine C4 Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Coupling High (more reactive than C-Br)
Bromine C3 Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Coupling High (less reactive than C-I)

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.comresearchgate.netmdpi.comekb.eg Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, often by targeting specific enzymes or cellular receptors. researchgate.netekb.egresearchgate.net

This compound serves as an ideal starting material for generating libraries of potential drug candidates. The aldehyde function can be converted into various other groups, such as Schiff bases, hydrazones, or alcohols, which can interact with biological targets. The halogenated positions allow for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This modular approach enables the exploration of the structure-activity relationship (SAR) by fine-tuning the substituents at three different positions on the pyrazole ring to optimize interactions with a biological target, such as the active site of an enzyme or the binding pocket of a receptor.

The nitrogen atoms of the pyrazole ring are excellent coordinators for transition metals, making pyrazole-containing molecules valuable as ligands in catalysis. rsc.orgnih.gov The use of pyrazole-based ligands can significantly enhance the catalytic activity and selectivity of metal centers in various chemical transformations. rsc.orgnih.gov

This compound can be elaborated into more complex ligand structures. For instance, the aldehyde group can be used to synthesize iminopyrazole or aminopyrazole derivatives, creating bidentate or tridentate ligands. Furthermore, the bromo and iodo groups can be substituted with other coordinating moieties, such as phosphines or pyridines, through cross-coupling reactions. This allows for the rational design of a wide array of ligands with tailored steric and electronic properties suitable for applications in both homogeneous and heterogeneous catalysis.

Integration into Supramolecular Architectures and Self-Assembled Systems

The construction of ordered, non-covalent assemblies is a cornerstone of supramolecular chemistry and materials science. Halogen bonding, a directional interaction between a halogen atom (the donor) and a Lewis base, has emerged as a powerful tool for engineering crystal structures and designing self-assembled materials. acs.orgnih.gov

Both the bromine and iodine atoms on the pyrazole ring of this compound can act as halogen bond donors. researchgate.netnih.gov The strength of this interaction generally increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine. This difference can be exploited to direct the assembly of molecules into specific one-, two-, or three-dimensional networks. rsc.org The interplay of halogen bonding, hydrogen bonding (involving the aldehyde oxygen), and π-π stacking of the pyrazole rings allows for the design of complex supramolecular architectures with potential applications in areas like crystal engineering and functional materials. nih.gov

Contributions to Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS)

Modern synthetic chemistry relies on two complementary strategies: Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS). DOS aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov In contrast, TOS involves the planned, often linear, synthesis of a single, complex target molecule. osi.lv

This compound is exceptionally well-suited for both approaches.

For DOS: The three distinct reactive sites allow for a "build/couple/pair" strategy. For example, one could first build upon the aldehyde, then couple different partners at the iodo position, and finally introduce another element of diversity at the bromo position. This strategy can quickly generate a large library of related but structurally distinct compounds from a single starting material. nih.gov

For TOS: The predictable and selective reactivity of the functional groups is ideal for a multi-step, controlled synthesis. osi.lv A synthetic chemist can devise a sequence of reactions to functionalize each position in a specific order to achieve the synthesis of a complex, pre-defined target molecule, such as a natural product analogue or a designed enzyme inhibitor.

Future Research Directions and Emerging Applications in Organic Chemistry

The unique combination of functional groups on this compound opens up numerous avenues for future research. The development of novel, selective catalytic systems could enable even more precise and efficient transformations of the C-Br and C-I bonds.

Emerging applications for derivatives of this compound lie in the field of materials science. The pyrazole core is known to be a component of fluorescent dyes and organic materials with interesting photophysical properties. mdpi.comnih.gov By attaching various conjugated systems to the pyrazole ring via the halogen handles, new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging could be developed. nih.gov The continued exploration of this versatile building block is expected to lead to the discovery of new chemical reactions, novel bioactive compounds, and advanced functional materials.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde?

Methodological Answer: The compound can be synthesized via halogenation and formylation of pyrazole precursors. A two-step approach is often employed:

Halogenation : Bromination and iodination of 1-methylpyrazole intermediates using reagents like NBS (N-bromosuccinimide) and NIS (N-iodosuccinimide) under controlled conditions to ensure regioselectivity at positions 3 and 4 .

Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate using PCC (pyridinium chlorochromate) in DMF .
Key Considerations : Monitor reaction temperature (<0°C for halogenation to avoid over-substitution) and use anhydrous conditions to prevent side reactions.

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) effectively separates halogenated pyrazole derivatives .
  • Recrystallization : Use ethyl acetate/n-hexane mixtures for high-purity crystals. Slow evaporation at 4°C enhances crystal formation .
  • HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) are suitable.

Q. How is the compound characterized, and what spectroscopic techniques are critical?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions. Key signals include:
    • Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR).
    • Pyrazole ring carbons at δ 140–160 ppm (¹³C NMR) .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (expected [M+H]⁺ ≈ 355.85 g/mol).
  • X-ray Crystallography : Resolves regiochemistry; dihedral angles between pyrazole and substituent rings should be analyzed (e.g., 3.29° for bromophenyl groups in analogs) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group.
  • Decomposition Risks : Exposure to moisture or light may lead to hydrolysis (aldehyde → carboxylic acid) or dehalogenation. Monitor via periodic TLC .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Methodological Answer: Regioselectivity in bromination/iodination is influenced by:

  • Directing Groups : The 1-methyl group directs electrophilic substitution to positions 3 and 4. Steric effects from bulky substituents (e.g., iodines) can further modulate reactivity .
  • Temperature Control : Low temperatures (–10°C) favor kinetic control, while higher temperatures may lead to thermodynamic products.
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. Validate with experimental data from analogs like 3-Bromo-1-methyl-5-phenyl-1H-pyrazole .

Q. How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

  • X-ray vs. NMR Discrepancies : If NMR suggests multiple conformers (e.g., split peaks), compare with crystallographic data. For example, in related compounds, dihedral angles between pyrazole and aryl rings (e.g., 74.91° for chlorophenyl groups) confirm spatial arrangements .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace ambiguous signals in crowded spectra.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Simulate Suzuki-Miyaura coupling using Pd catalysts. Key parameters:
    • Halogen bond dissociation energies (BDEs): Iodine (C–I BDE ≈ 50 kcal/mol) reacts faster than bromine (C–Br BDE ≈ 70 kcal/mol).
    • Electron-withdrawing aldehyde groups enhance oxidative addition rates .
  • Docking Studies : For biological applications, model interactions with target enzymes (e.g., kinase inhibitors) using PyMOL or AutoDock .

Q. How is crystallographic data interpreted to validate molecular geometry?

Methodological Answer:

  • Unit Cell Parameters : For monoclinic/triclinic systems (common in pyrazoles), analyze lattice constants (e.g., a = 6.759 Å, b = 10.061 Å, c = 12.263 Å in analogs) .
  • Refinement Metrics : Acceptable R-factors (R₁ < 0.05) and data-to-parameter ratios (>15:1) ensure reliability.
  • Thermal Ellipsoids : Evaluate displacement parameters to identify dynamic disorder, common in halogenated compounds .

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